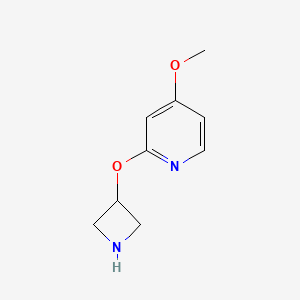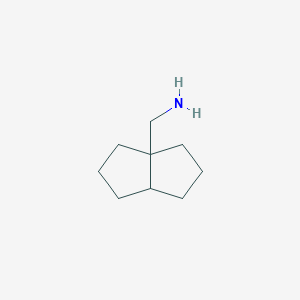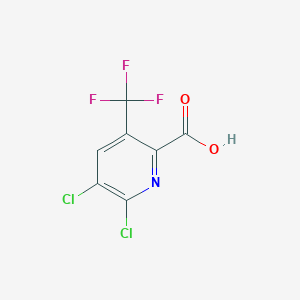
2-(3-azetidinyloxy)-4-methoxyPyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-azetidinyloxy)-4-methoxyPyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an azetidine ring attached to the pyridine core, along with a methoxy group at the 4-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 2-(3-azetidinyloxy)-4-methoxyPyridine typically involves the reaction of 4-methoxypyridine with azetidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-ol as a starting material, which undergoes a nucleophilic substitution reaction with 4-methoxypyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-(3-azetidinyloxy)-4-methoxyPyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine core, leading to the formation of various substituted products.
Wissenschaftliche Forschungsanwendungen
2-(3-azetidinyloxy)-4-methoxyPyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 2-(3-azetidinyloxy)-4-methoxyPyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring and the methoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
2-(3-azetidinyloxy)-4-methoxyPyridine can be compared with other pyridine derivatives and azetidine-containing compounds. Similar compounds include:
2-(3-azetidinyloxy)-4-bromopyridine: This compound has a bromine atom at the 4-position instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
2-(3-azetidinyloxy)-6-chloropyrazine: The presence of a chloropyrazine ring instead of a methoxypyridine ring can result in distinct properties and applications.
3-(azetidinyloxy)pyridine dihydrochloride: This compound has a similar structure but exists as a dihydrochloride salt, which can affect its solubility and stability.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)-4-methoxypyridine |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-2-3-11-9(4-7)13-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
InChI-Schlüssel |
FLMABZLVNBMDKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)OC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)

![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)
![2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}ethan-1-amine](/img/structure/B13475899.png)


![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
